molecular formula C31H33N3O5 B15016768 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide

Cat. No.: B15016768
M. Wt: 527.6 g/mol
InChI Key: NXOMYIBQQXCOAI-UZWMFBFFSA-N
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Description

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring, a morpholine moiety, and a hydrazide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable hydrazide under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then reacted with a cyclobutane derivative and morpholine-4-carbonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Oximes, nitriles

    Reduction: Hydrazine derivatives

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the morpholine moiety may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(MORPHOLINE-4-CARBONYL)-2,4-DIPHENYLCYCLOBUTANE-1-CARBOHYDRAZIDE is unique due to its combination of a cyclobutane ring, morpholine moiety, and hydrazide group

Properties

Molecular Formula

C31H33N3O5

Molecular Weight

527.6 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxamide

InChI

InChI=1S/C31H33N3O5/c1-37-24-14-13-21(19-25(24)38-2)20-32-33-30(35)28-26(22-9-5-3-6-10-22)29(27(28)23-11-7-4-8-12-23)31(36)34-15-17-39-18-16-34/h3-14,19-20,26-29H,15-18H2,1-2H3,(H,33,35)/b32-20+

InChI Key

NXOMYIBQQXCOAI-UZWMFBFFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5)OC

Origin of Product

United States

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